5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride
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Overview
Description
5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H6Cl2FNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common method is the nitration of 2-chloro-4-fluorobenzoic acid, followed by reduction to introduce the amino group. The final step involves the conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Reagents: Boron reagents for Suzuki-Miyaura coupling.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products:
Amino Derivatives: Reduction of nitro groups to amino groups.
Coupled Products: Formation of biaryl compounds through coupling reactions.
Scientific Research Applications
5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-5-fluorobenzoic acid: Similar structure but lacks the chloro group.
5-Chloro-2-fluorobenzoic acid: Similar structure but lacks the amino group.
4-Amino-2-chlorobenzoic acid: Similar structure but lacks the fluoro group.
Uniqueness: 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2.ClH/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPIOMIGSVACGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674308 |
Source
|
Record name | 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-34-2 |
Source
|
Record name | 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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